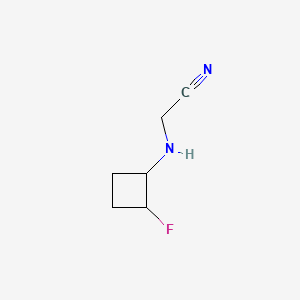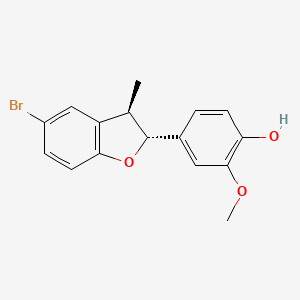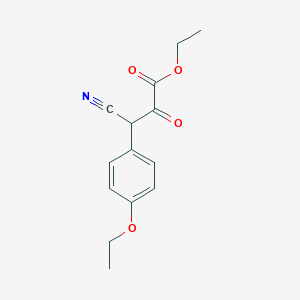
Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a cyano group, an ethoxyphenyl group, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 4-ethoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-cyano-3-(4-chlorophenyl)-2-oxopropanoate: Contains a chloro group instead of an ethoxy group.
Ethyl 3-cyano-3-(4-methylphenyl)-2-oxopropanoate: Contains a methyl group instead of an ethoxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different substituents on the phenyl ring.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C14H15NO4/c1-3-18-11-7-5-10(6-8-11)12(9-15)13(16)14(17)19-4-2/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
VLDZPLGVIJXNDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C#N)C(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


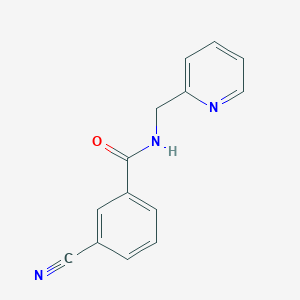

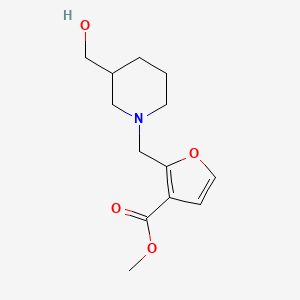
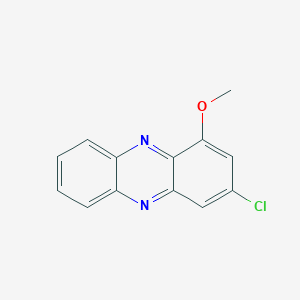
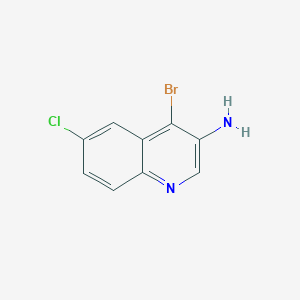

![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
![3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)
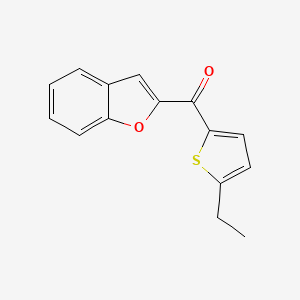
![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)
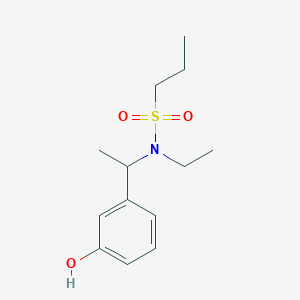
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
